molecular formula C6H11N3 B1316065 2-(Piperazin-1-yl)acetonitrile CAS No. 58619-56-0

2-(Piperazin-1-yl)acetonitrile

Cat. No.: B1316065
CAS No.: 58619-56-0
M. Wt: 125.17 g/mol
InChI Key: XHOHVIKZCDXJNK-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)acetonitrile , also known as 1-piperazineacetonitrile , is a chemical compound with the molecular formula C₆H₁₃Cl₂N₃ . It is a white crystalline solid and is often encountered as its dihydrochloride salt . The compound contains a piperazine ring and a nitrile functional group.


Synthesis Analysis

The synthesis of this compound involves the reaction of piperazine with acetonitrile. Specific synthetic routes may vary, but this basic reaction yields the desired compound. Researchers have explored various methods to optimize the synthesis and improve yields .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) attached to an acetonitrile group (a nitrile functional group). The dihydrochloride salt form adds two chloride ions to the molecule .

Scientific Research Applications

Antimicrobial Agents

A study by Zaidi et al. (2021) explored the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, derived from 2-(piperazin-1-yl)acetonitrile, demonstrating potent antimicrobial activities. These compounds were found to be as effective as or more potent than conventional medications in combating microbial infections, showcasing the potential of this compound derivatives as antimicrobial agents (Zaidi et al., 2021).

Electrochemical Applications

Amani et al. (2012) investigated the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives, where this compound played a crucial role. This study highlighted the unique regioselectivity in synthesizing highly conjugated bisindolyl-p-quinone derivatives, indicating the application of this compound in electrochemical synthesis and organic electronics (Amani, Khazalpour, & Nematollahi, 2012).

Ligand Synthesis for Metal Complexes

Sujatha et al. (2000) reported the synthesis of pentadentate ligands incorporating this compound for Cu(II) complexes. These complexes exhibit diverse bridging motifs and are characterized by their electrochemical and paramagnetic properties. The study signifies the role of this compound derivatives in creating complex metal-ligand assemblies for potential applications in catalysis and material science (Sujatha, Rajendiran, Kannappan, Venkatesan, & Rao, 2000).

Anti-Inflammatory Agents

Ahmed, Molvi, & Khan (2017) synthesized a novel set of compounds based on this compound, demonstrating significant in-vitro and in-vivo anti-inflammatory activities. These compounds were compared against standard drugs like diclofenac and ibuprofen, with some showing superior membrane stabilization and protection against induced inflammation. This underscores the pharmaceutical applications of this compound derivatives in developing new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Quality Control in Pharmaceutical Analysis

Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method using this compound for quality control and stability studies of a new anti-ischemic and anti-hypertensive agent. This method showcases the utility of this compound in analytical chemistry for ensuring the quality and stability of pharmaceuticals (Dwivedi, Saxena, Saxena, & Singh, 2003).

Future Directions

: PubChem: 2-(Piperazin-1-yl)acetonitrile dihydrochloride : Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl benzamides as PARP1 inhibitors

Properties

IUPAC Name

2-piperazin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-1-4-9-5-2-8-3-6-9/h8H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOHVIKZCDXJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573616
Record name (Piperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58619-56-0
Record name (Piperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The secondary amine of a functionalized piperazine or piperidine can be alkylated with a haloacetonitrile under basic conditions to yield a cyanomethyl piperazine or piperidine analogue. In a typical procedure N-benzoyl piperazine was added to a solution of chloroacetonitrile and TEA in THF and stirred at r.t. for between 2 and 5 days. A resulting precipitate is removed by filtration, the filtrate is concentrated in vacuo, and the residue purified via chromatography to yield the cyanomethyl intermediate YCH2CN. The alkylation with haloacetonitrile can also be carried out with an alternate base, such as 4-methylmorpholine or diisopropylethyl amine.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
haloacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 30% TFA/CH2Cl2 (10 mL) is added 4-cyanomethyl-piperazine-1-carboxylic acid tert-butyl ester (1.7 g, 6.8 mmol) and the reaction is stirred for 14 h. The reaction is concentrated and chromatoghraphed using silica gel (%1 NH4OH/7% MeOH/CH2Cl2) to isolate piperazin-1-yl-acetonitrile as the free base. 1H NMR (300 MHz, CDCl3) δ4.36 (s, 2H), 3.54 (s, 2H), 3.45 (t, 2H), 3.13 (t, 2H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
10 mL
Type
solvent
Reaction Step One

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